N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide
Overview
Description
N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties .
Scientific Research Applications
N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide has several scientific research applications:
Preparation Methods
The synthesis of N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide is unique compared to other sulfonamides due to its specific structure and the presence of both nitro and sulfonamide groups. Similar compounds include:
- N-[4-(6-Methyl-2-benzothiazolyl)phenyl]-4-nitrobenzenesulfonamide
- N-(4-Methoxy-phenyl)-2-nitro-benzenesulfonamide
- N-[4-(benzyloxy)phenyl]-2-[N-(4-methylphenyl)benzenesulfonamido]acetamide
These compounds share similar functional groups but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c22-21(23)17-8-4-5-9-18(17)29(26,27)20-15-12-10-14(11-13-15)19-28(24,25)16-6-2-1-3-7-16/h1-13,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVPHBJWUXLWJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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